molecular formula C8H14ClF2NO2 B15315879 {9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride

{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride

Cat. No.: B15315879
M. Wt: 229.65 g/mol
InChI Key: WTXPONBJZDWYLH-UHFFFAOYSA-N
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Description

{9,9-Difluoro-3-oxa-7-azabicyclo[331]nonan-1-yl}methanolhydrochloride is a synthetic organic compound with a unique bicyclic structure It is characterized by the presence of fluorine atoms, an oxygen atom, and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor containing the necessary functional groups.

    Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bicyclic core or the hydroxyl group, leading to various reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: It is used in studies to understand the interactions of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of {9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The bicyclic structure provides rigidity and specificity in binding interactions, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    {7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol: This compound shares a similar bicyclic structure but with a benzyl group, which can alter its chemical properties and biological activity.

    9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms instead of fluorine, leading to different reactivity and applications.

Uniqueness

The uniqueness of {9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride lies in its combination of fluorine atoms and a bicyclic structure, which imparts specific chemical and biological properties. The presence of fluorine enhances metabolic stability and binding affinity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H14ClF2NO2

Molecular Weight

229.65 g/mol

IUPAC Name

(9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl)methanol;hydrochloride

InChI

InChI=1S/C8H13F2NO2.ClH/c9-8(10)6-1-11-3-7(8,4-12)5-13-2-6;/h6,11-12H,1-5H2;1H

InChI Key

WTXPONBJZDWYLH-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2(F)F)(CN1)CO.Cl

Origin of Product

United States

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